molecular formula C9H9CrN3O3 B107872 Tris(acetonitrile)tricarbonylchromium(0) CAS No. 16800-46-7

Tris(acetonitrile)tricarbonylchromium(0)

Cat. No.: B107872
CAS No.: 16800-46-7
M. Wt: 259.18 g/mol
InChI Key: XPEKEFWOCFTTML-UHFFFAOYSA-N
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Description

Tris(acetonitrile)tricarbonylchromium(0) is an organometallic compound with the molecular formula Cr(CO)3(NCCH3)3. It is a chromium(0) complex where the metal center is coordinated to three acetonitrile ligands and three carbon monoxide ligands. This compound is notable for its applications in coordination chemistry and catalysis .

Preparation Methods

The synthesis of Tris(acetonitrile)tricarbonylchromium(0) typically involves reacting chromium(0) with carbon monoxide and acetonitrile under controlled conditions. The process requires precise control of reaction conditions to achieve the desired product. The reaction is carried out at specific temperatures and pressures to ensure the formation of the complex in high yield and purity. The product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

Tris(acetonitrile)tricarbonylchromium(0) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include controlled atmospheres, specific temperatures, and pressures to ensure high yield and purity of the products.

Mechanism of Action

The mechanism of action of Tris(acetonitrile)tricarbonylchromium(0) involves the coordination of the chromium(0) center to three acetonitrile ligands and three carbon monoxide ligands. This coordination creates an octahedral arrangement around the chromium center, which facilitates various catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Tris(acetonitrile)tricarbonylchromium(0) can be compared with other similar compounds, such as:

These compounds share similar coordination environments and catalytic properties but differ in their specific ligands and reactivity. Tris(acetonitrile)tricarbonylchromium(0) is unique due to its combination of acetonitrile and carbon monoxide ligands, which provide distinct reactivity and catalytic capabilities.

Properties

IUPAC Name

acetonitrile;carbon monoxide;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKEFWOCFTTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9CrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455905
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16800-46-7
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(acetonitrile)tricarbonylchromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(acetonitrile)tricarbonylchromium(0)
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Tris(acetonitrile)tricarbonylchromium(0)
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Reactant of Route 6
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